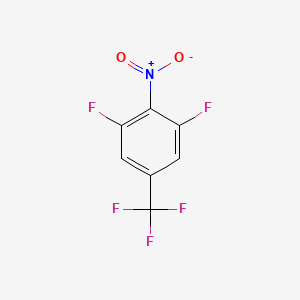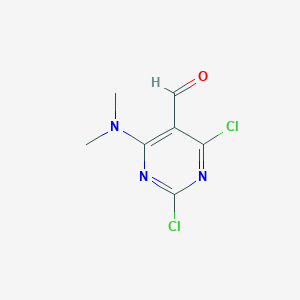
2,4-Dichloro-6-(dimethylamino)pyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-(dimethylamino)pyrimidine-5-carbaldehyde is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a dimethylamino group at position 6, and an aldehyde group at position 5. It is commonly used as an intermediate in organic synthesis and has various applications in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(dimethylamino)pyrimidine-5-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2,4-dichloropyrimidine.
Formylation: The aldehyde group is introduced at position 5 through a formylation reaction, often using reagents such as formic acid or formyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the dimethylation and formylation reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
2,4-Dichloro-6-(dimethylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like dimethylamine, thiols, and amines under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: 2,4-Dichloro-6-(dimethylamino)pyrimidine-5-carboxylic acid.
Reduction: 2,4-Dichloro-6-(dimethylamino)pyrimidine-5-methanol.
科学的研究の応用
2,4-Dichloro-6-(dimethylamino)pyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including
特性
分子式 |
C7H7Cl2N3O |
|---|---|
分子量 |
220.05 g/mol |
IUPAC名 |
2,4-dichloro-6-(dimethylamino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C7H7Cl2N3O/c1-12(2)6-4(3-13)5(8)10-7(9)11-6/h3H,1-2H3 |
InChIキー |
HVAZOWSDQGDJPN-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C(=NC(=N1)Cl)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


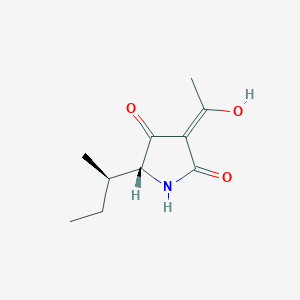
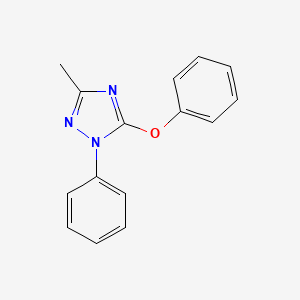
![18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130805.png)
![tert-Butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate](/img/structure/B13130814.png)
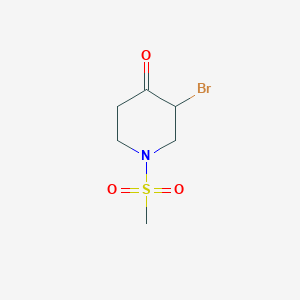


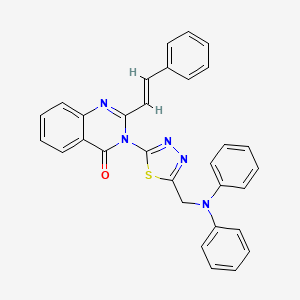
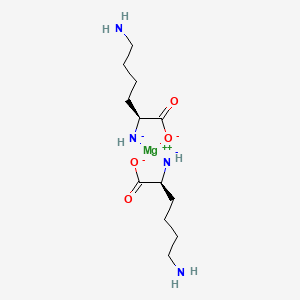
![tert-Butyl2-chloro-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13130856.png)
![7,18-Di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130859.png)


